4-Iodo-6-(trifluoromethyl)nicotinic acid
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Overview
Description
4-Iodo-6-(trifluoromethyl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of an iodine atom at the 4-position and a trifluoromethyl group at the 6-position on the nicotinic acid ring
Preparation Methods
The synthesis of 4-Iodo-6-(trifluoromethyl)nicotinic acid can be achieved through several routes. One common method involves the acylation of vinyl ethyl ether with trifluoroacetyl chloride in the presence of a catalyst such as triethylamine or pyridine. The reaction is carried out at temperatures ranging from -10 to 30°C for 3 to 7 hours . Another method involves the condensation of 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate under alkaline conditions, followed by cyclization and hydrolysis . These methods are advantageous due to their simplicity, high yield, and suitability for industrial production.
Chemical Reactions Analysis
4-Iodo-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include palladium chloride, copper chloride, and various bases and acids . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Iodo-6-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Iodo-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
4-Iodo-6-(trifluoromethyl)nicotinic acid can be compared with other similar compounds such as:
4-(Trifluoromethyl)nicotinic acid: Lacks the iodine atom, resulting in different chemical properties and reactivity.
6-(Trifluoromethyl)nicotinic acid: Similar structure but with different substitution patterns, leading to variations in biological activity and applications.
The presence of both the iodine and trifluoromethyl groups in this compound makes it unique and valuable for specific applications where these functional groups are advantageous.
Properties
Molecular Formula |
C7H3F3INO2 |
---|---|
Molecular Weight |
317.00 g/mol |
IUPAC Name |
4-iodo-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)5-1-4(11)3(2-12-5)6(13)14/h1-2H,(H,13,14) |
InChI Key |
CRQLQAMOMNOYSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)C(=O)O)I |
Origin of Product |
United States |
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